![molecular formula C8H17N2NaO5S B4963731 sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate](/img/structure/B4963731.png)
sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate, also known as SMM, is a sulfamate compound that has gained attention in the scientific community due to its potential therapeutic applications. SMM is a white crystalline powder that is soluble in water and has a molecular weight of 255.3 g/mol.
Wirkmechanismus
The exact mechanism of action of sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate is not fully understood, but studies have suggested that it works by inhibiting the activity of carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a role in various physiological processes, including acid-base balance, ion transport, and bone resorption. Inhibition of these enzymes by sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate may lead to the observed therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. Additionally, sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate has been demonstrated to protect neurons from oxidative stress and prevent neuronal cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate in lab experiments is its high purity and solubility in water. This makes it easy to prepare solutions for use in experiments. However, one limitation of using sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate is its relatively high cost compared to other compounds that have similar effects.
Zukünftige Richtungen
There are several future directions for research on sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate. One area of interest is its potential use in the treatment of neurodegenerative diseases. Studies have shown that sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate has neuroprotective properties and may be useful in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another area of interest is the development of sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate analogs with improved potency and selectivity. Lastly, sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate may have potential applications in the field of biotechnology as a tool for studying carbonic anhydrase enzymes and their role in physiological processes.
Conclusion:
In conclusion, sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate is a sulfamate compound that has gained attention in the scientific community due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate works by inhibiting the activity of carbonic anhydrase enzymes, which play a role in various physiological processes. While sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate has several advantages for use in lab experiments, its relatively high cost may limit its widespread use. There are several future directions for research on sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate, including its potential use in the treatment of neurodegenerative diseases and the development of sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate analogs with improved potency and selectivity.
Synthesemethoden
Sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate can be synthesized by reacting 2-hydroxy-3-(4-morpholinyl)propylamine with chloromethyl methyl sulfonate in the presence of sodium hydroxide. The reaction yields sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate as a white crystalline powder with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
Sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
sodium;N-(2-hydroxy-3-morpholin-4-ylpropyl)-N-methylsulfamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O5S.Na/c1-9(16(12,13)14)6-8(11)7-10-2-4-15-5-3-10;/h8,11H,2-7H2,1H3,(H,12,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAMYUGJVMCQGI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(CN1CCOCC1)O)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N2NaO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809103 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{N-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B4963653.png)
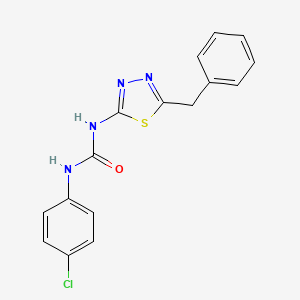
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-methylphenyl)amino]-2-propanol}](/img/structure/B4963659.png)
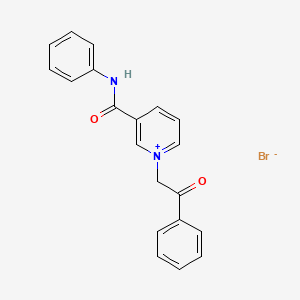
![5-(4-methylphenyl)-N-3-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4963669.png)
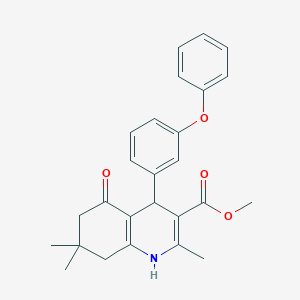
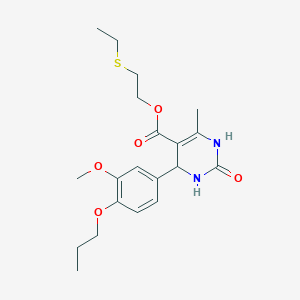
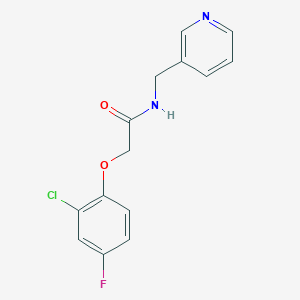
![3-[1-(3-chloro-4-fluorobenzoyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B4963723.png)
![4-[2-(benzyloxy)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4963730.png)
![2-[(4-methyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4963734.png)
![N-phenyl-N'-[2-(2-pyridinylthio)ethyl]thiourea](/img/structure/B4963741.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B4963747.png)
![N-benzyl-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B4963756.png)